molecular formula C22H23N3O7S B7796476 Rosiglitazone maleate CAS No. 1217260-35-9

Rosiglitazone maleate

Cat. No.: B7796476
CAS No.: 1217260-35-9
M. Wt: 473.5 g/mol
InChI Key: SUFUKZSWUHZXAV-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rosiglitazone maleate is an anti-diabetic drug belonging to the thiazolidinedione class. It is primarily used to improve insulin sensitivity in patients with type 2 diabetes mellitus. The compound is marketed under the brand name Avandia and is known for its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism .

Mechanism of Action

Target of Action

Rosiglitazone maleate, an anti-diabetic drug in the thiazolidinedione class, primarily targets the peroxisome proliferator-activated receptors (PPARs) , specifically PPARγ . PPARs are intracellular receptors that play essential roles in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound acts as a selective ligand of PPARγ , binding to these receptors in fat cells and making the cells more responsive to insulin . This interaction enhances the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization . In addition, this compound also appears to have an anti-inflammatory effect, as it leads to a decrease in nuclear factor kappa-B (NFκB) levels and an increase in inhibitor (IκB) levels .

Biochemical Pathways

By activating PPARγ, this compound influences the production of a number of gene products involved in glucose and lipid metabolism . This activation can lead to increased insulin sensitivity and decreased glucose output . The drug’s anti-inflammatory effect also plays a role in its overall action, as inflammation is known to contribute to insulin resistance .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract, with a bioavailability of 99% . It is extensively metabolized in the liver by CYP2C8 to inactive metabolites . About 64% of the drug is excreted in the urine and 23% in the feces . The elimination half-life of this compound is approximately 3 to 4 hours .

Result of Action

The primary result of this compound’s action is improved glycemic control in adults with type 2 diabetes mellitus . By increasing insulin sensitivity, the drug helps lower blood glucose levels . Additionally, it reduces circulating insulin levels , which can be beneficial in conditions characterized by hyperinsulinemia.

Action Environment

The action of this compound is dependent on the presence of insulin . The drug’s efficacy and stability might be influenced by various environmental factors, including the patient’s diet and exercise habits, as rosiglitazone is indicated as an adjunct to diet and exercise to maintain glycemic control in type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rosiglitazone maleate involves several steps. One common method includes the reaction of 2-(N-methyl-N-(2-pyridyl)amino)ethanol with 4-fluorobenzaldehyde in the presence of potassium tertiary butoxide. This reaction forms an intermediate, which is then subjected to further reactions to yield rosiglitazone . Another method involves encapsulating the drug into Eudragit® RS100 through nonaqueous emulsification/solvent evaporation .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its desired polymorphic form .

Chemical Reactions Analysis

Types of Reactions: Rosiglitazone maleate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and product stability .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Rosiglitazone maleate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying thiazolidinedione derivatives. In biology, it is employed to investigate the mechanisms of insulin resistance and glucose metabolism. In medicine, this compound is extensively studied for its therapeutic potential in treating type 2 diabetes mellitus and its effects on cardiovascular health . Additionally, it has applications in the development of controlled-release drug delivery systems .

Comparison with Similar Compounds

Similar Compounds: Rosiglitazone maleate is often compared with other thiazolidinediones, such as pioglitazone hydrochloride. Both compounds share a similar mechanism of action but differ in their pharmacokinetic properties and effects on lipid profiles .

Uniqueness: this compound is unique in its high affinity for PPARγ and its potent insulin-sensitizing effects. it has been associated with an increased risk of cardiovascular events, which has led to regulatory restrictions in some regions . In contrast, pioglitazone hydrochloride has shown a more favorable cardiovascular safety profile .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFUKZSWUHZXAV-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023569
Record name Rosiglitazone maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

68.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

155141-29-0
Record name 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155141-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rosiglitazone Maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155141290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosiglitazone maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=717764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rosiglitazone maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROSIGLITAZONE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX2339DP44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosiglitazone maleate
Reactant of Route 2
Rosiglitazone maleate
Reactant of Route 3
Rosiglitazone maleate
Reactant of Route 4
Rosiglitazone maleate
Reactant of Route 5
Rosiglitazone maleate
Reactant of Route 6
Rosiglitazone maleate
Customer
Q & A

Q1: How does Rosiglitazone Maleate exert its antidiabetic effect?

A1: this compound is a thiazolidinedione that acts as an insulin sensitizer. [, ] It achieves this primarily by binding to peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor highly expressed in adipose tissue, skeletal muscle, and the liver. [, , , ] This binding leads to the modulation of gene expression involved in glucose and lipid metabolism. [, , ]

Q2: What are the downstream effects of this compound binding to PPARγ?

A2: this compound binding to PPARγ promotes:

  • Enhanced insulin sensitivity in peripheral tissues, leading to increased glucose uptake and utilization, particularly in skeletal muscle and adipose tissue. [, , , ]
  • Improved glucose homeostasis through modulation of hepatic glucose production, reducing gluconeogenesis. [, ]
  • Improved beta-cell function and potentially increasing insulin secretion. [, ]
  • Positive effects on lipid profiles, including decreased triglyceride levels and increased HDL cholesterol levels. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H19N3O3S•C4H4O4, and its molecular weight is 473.52 g/mol (free base: 357.44 g/mol). []

Q4: What are the spectroscopic characteristics of this compound?

A4: Research indicates that Infrared (IR) spectroscopy can be used to identify this compound in solid dispersions. [] Additionally, UV-spectrophotometry has been successfully employed to quantify this compound in tablet formulations. [, ] Studies utilizing surface-enhanced Raman scattering (SERS) have demonstrated the detection of this compound in co-existing drug systems. []

Q5: How does the solubility of this compound vary with pH?

A5: this compound exhibits pH-dependent solubility, showing higher solubility in acidic environments and decreased solubility as pH increases within the physiological range. [, ]

Q6: What strategies have been explored to enhance the solubility of this compound?

A6: Several approaches have been investigated to improve this compound solubility, including:

  • Cosolvency: Studies have examined the solubility of this compound in binary solvent systems, particularly Dimethylsulfoxide-water mixtures. [] This approach aims to identify solvent blends that enhance drug solubility.
  • Hydrotropic Solubilization: Employing a hydrotropic solution of urea as a solubilizing agent has demonstrated significant enhancement in this compound solubility. [] This technique can facilitate the development of analytical methods and formulations.
  • Solid Dispersions: Formulating this compound as solid dispersions using polymers like PVP K30 has shown promising results in enhancing its dissolution rate. [, ]

Q7: What drug delivery systems have been explored for this compound?

A7: Research highlights various drug delivery systems for this compound:

  • Transdermal Delivery: Studies have assessed the feasibility of delivering this compound transdermally using passive diffusion and iontophoresis techniques. [, ] These methods offer potential advantages over oral administration, such as bypassing first-pass metabolism.
  • Floating Drug Delivery Systems: Floating tablets and hollow microspheres of this compound have been developed to prolong gastric residence time, potentially enhancing bioavailability and reducing dosing frequency. [, , , ]
  • Mucoadhesive Microspheres: Mucoadhesive microspheres offer sustained drug release within the gastrointestinal tract, enhancing drug absorption and improving patient compliance. []

Q8: What formulation strategies are employed to enhance the stability and bioavailability of this compound?

A8: Several strategies have been explored to improve the stability and bioavailability of this compound, including:

  • Choice of Polymers: Utilizing appropriate polymers like HPMC, EC, and Eudragit in transdermal patches and floating drug delivery systems can influence drug release kinetics and improve bioavailability. [, ]
  • Solid Dispersion Techniques: Preparing solid dispersions of this compound with suitable carriers, such as PVP K30, enhances its dissolution rate and, consequently, its bioavailability. [, ]
  • Microsphere Formulation: Formulating this compound into microspheres, particularly mucoadhesive microspheres, offers a promising approach to achieving sustained drug release and improved bioavailability. []

Q9: How is this compound absorbed and metabolized in the body?

A9: this compound is well absorbed following oral administration. [, ] It undergoes extensive metabolism, primarily by the cytochrome P450 enzymes, particularly CYP2C8 and CYP2C9, in the liver. []

Q10: What is the elimination half-life of this compound?

A10: The elimination half-life of this compound is approximately 3-4 hours. [, ] This relatively short half-life necessitates multiple daily doses to maintain therapeutic drug levels.

Q11: What animal models are used to study the efficacy of this compound?

A11: Rodent models, primarily rats and mice, are commonly employed to investigate the effects of this compound on glucose metabolism, insulin sensitivity, and other metabolic parameters. [, , ] These models allow researchers to evaluate the drug's efficacy in a controlled environment.

Q12: What clinical trials have been conducted to evaluate the efficacy of this compound?

A12: Numerous clinical trials have been conducted to assess the efficacy and safety of this compound in patients with type 2 diabetes. These trials have investigated its effects on glycemic control (HbA1c, fasting, and postprandial glucose levels), insulin resistance, and lipid profiles. [, , , , , , ]

Q13: What is the safety profile of this compound?

A13: While generally well-tolerated, this compound has been associated with some adverse effects. It is crucial to refer to the prescribing information and consult with a healthcare professional for detailed safety information.

Q14: What analytical methods are used to quantify this compound in pharmaceutical formulations?

A14: Several analytical methods have been developed and validated for the quantitative determination of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods utilizing various stationary phases and mobile phase compositions have been established for the accurate and precise quantification of this compound in tablets and other dosage forms. [, , ]
  • UV-Spectrophotometry: UV spectrophotometric methods, including Vierodt’s method and absorption correction methods, have been developed for the simultaneous estimation of this compound in combined formulations. [] These methods offer a simple and rapid approach for routine analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.